(S)-UFR2709

Description

BenchChem offers high-quality (S)-UFR2709 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-UFR2709 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

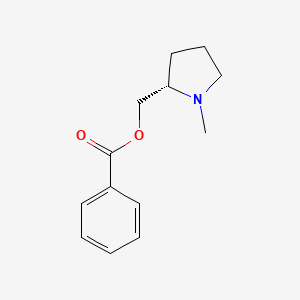

[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14-9-5-8-12(14)10-16-13(15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVQMUATEFMGFD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-UFR2709: A Technical Overview of its Nicotinic Acetylcholine Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nicotinic acetylcholine receptor (nAChR) antagonist activity of (S)-UFR2709. (S)-UFR2709, with the chemical name (S)-1-methylpyrrolidin-2-yl) methyl benzoate, has been identified as a competitive antagonist of nAChRs.[1] This document collates available data on its pharmacological activity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and the experimental workflows.

Core Concepts: Antagonism of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are crucial in synaptic transmission in the central and peripheral nervous systems.[2] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists like nicotine, leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal excitation. Antagonists of nAChRs block this activation, thereby inhibiting downstream signaling. (S)-UFR2709 acts as a competitive antagonist, meaning it binds to the same site as the agonist but does not activate the receptor, thus preventing the agonist from binding and eliciting a response.[1]

Quantitative Data on nAChR Antagonist Activity

(S)-UFR2709 has been characterized as a selective antagonist for α4β2 nicotinic acetylcholine receptors.[3] While the specific Ki and IC50 values from the primary literature by Faundez-Parraguez et al. (2013) are not publicly available in their entirety, subsequent publications consistently report that (S)-UFR2709 displays a higher affinity for the α4β2 subtype compared to the α7 subtype of nAChRs.[1] This selectivity is a key feature of its pharmacological profile.

| nAChR Subtype | Antagonist Activity (Ki/IC50) | Reference |

| α4β2 | Higher Affinity (Specific values not available) | |

| α7 | Lower Affinity (Specific values not available) |

Experimental Protocols

The antagonist activity of (S)-UFR2709 on nAChR subtypes has been determined through a combination of radioligand binding assays and functional electrophysiological studies.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound to a specific receptor subtype. For (S)-UFR2709, competitive binding studies were performed to assess its ability to displace a radiolabeled ligand from the α4β2 nAChR.

Protocol Outline:

-

Membrane Preparation: Membrane homogenates are prepared from a clonal cell line stably expressing the human α4β2 nAChR subtype (e.g., SH-EP1-hα4β2).

-

Incubation: The membrane homogenates, with a protein concentration of 30-50 µg per assay, are incubated in a binding saline solution (120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2.5 mM CaCl2, 50 mM Tris, pH 7.0).

-

Radioligand and Competitor: A known concentration of a high-affinity radioligand for the α4β2 nAChR, such as [3H]cytisine, is added to the incubation mixture. (S)-UFR2709 is then added at varying concentrations to compete with the radioligand for binding to the receptor.

-

Equilibrium and Separation: The mixture is incubated to reach binding equilibrium. Following incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of (S)-UFR2709 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.

Functional Assays (Two-Electrode Voltage Clamp in Xenopus Oocytes)

Functional assays are essential to confirm that the binding of a compound to the receptor translates into a functional effect, in this case, antagonism. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is a common method for this purpose.

Protocol Outline:

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired human nAChR subtype (e.g., α4 and β2). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: An oocyte expressing the target nAChR is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a saline solution.

-

Agonist Application: The endogenous agonist, acetylcholine (ACh), is applied to the oocyte at a concentration that elicits a submaximal response (e.g., EC50). This results in an inward current due to the influx of cations through the activated nAChR channels.

-

Antagonist Application: After establishing a stable baseline response to the agonist, the oocyte is pre-incubated with varying concentrations of (S)-UFR2709 before co-application with the agonist.

-

Measurement of Inhibition: The reduction in the amplitude of the agonist-evoked current in the presence of (S)-UFR2709 is measured.

-

Data Analysis: A concentration-response curve for the antagonist is constructed by plotting the percentage of inhibition of the agonist response against the concentration of (S)-UFR2709. From this curve, the IC50 value for the functional antagonism can be determined.

Visualizations

Signaling Pathway of (S)-UFR2709 Antagonism

References

(S)-UFR2709 Hydrochloride: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical Pharmacology of a Novel Nicotinic Acetylcholine Receptor Antagonist

Abstract

(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) with a notable selectivity for the α4β2 subtype over the α7 subtype. Preclinical research has identified its potential as a therapeutic agent for substance use disorders and anxiety. This technical guide provides a comprehensive summary of the currently available data on the chemical properties, mechanism of action, and pharmacological effects of (S)-UFR2709 hydrochloride. It includes a review of key in vivo studies, detailed experimental protocols for behavioral assays, and a schematic representation of its role in modulating the dopaminergic system. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of (S)-UFR2709 hydrochloride.

Chemical Properties and Synthesis

(S)-UFR2709 hydrochloride is the hydrochloride salt of the (S)-enantiomer of UFR2709. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇N₂O₂ · HCl | N/A |

| Molecular Weight | 255.74 g/mol | [1][2] |

| Chemical Name | (S)-(-)-1-Methyl-2-pyrrolidinemethanol benzoate hydrochloride | N/A |

| CAS Number | 1431628-22-6 (free base) | N/A |

The synthesis of (S)-UFR2709 hydrochloride has been previously reported.[2] The structural confirmation is typically achieved through one- and two-dimensional ¹H and ¹³C NMR analyses.[2]

Mechanism of Action

(S)-UFR2709 hydrochloride functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[3] It exhibits a higher binding affinity for the α4β2 nAChR subtype compared to the α7 nAChR subtype. As a competitive antagonist, it binds to the same site as the endogenous agonist acetylcholine, as well as other nicotinic agonists like nicotine, thereby preventing receptor activation. This blockade of nAChR signaling is believed to be the primary mechanism underlying its observed pharmacological effects.

Pharmacological Effects

Preclinical studies have demonstrated that (S)-UFR2709 hydrochloride exhibits significant potential in the treatment of addiction and anxiety.

Effects on Substance Use

Ethanol Consumption:

In studies utilizing alcohol-preferring UChB rats, (S)-UFR2709 hydrochloride has been shown to reduce ethanol consumption in a dose-dependent manner. The most effective dose was found to be 2.5 mg/kg (administered intraperitoneally), which resulted in a 56% reduction in alcohol consumption. Notably, these effects on alcohol intake were not associated with alterations in body weight or locomotor activity, suggesting a specific action on the neural circuits governing alcohol-seeking behavior.

Nicotine Reward:

In zebrafish models, (S)-UFR2709 hydrochloride has been shown to block the rewarding effects of nicotine as measured by the Conditioned Place Preference (CPP) paradigm. This suggests that its antagonistic action at nAChRs can attenuate the reinforcing properties of nicotine.

Anxiolytic Effects

(S)-UFR2709 hydrochloride has demonstrated anxiolytic-like properties in the Novel Tank Diving Test (NTT) in zebrafish. This behavioral assay is used to assess anxiety, and the effects of (S)-UFR2709 hydrochloride are indicative of a reduction in anxiety-like behaviors.

Quantitative Data

While several studies have characterized the qualitative effects of (S)-UFR2709 hydrochloride, specific quantitative data on binding affinities (Kᵢ or IC₅₀ values) for various nAChR subtypes are not extensively available in the public domain. The current literature consistently describes a higher affinity for α4β2 over α7 nAChRs, but without providing precise binding constants. Similarly, detailed pharmacokinetic (ADME) and toxicology data have not been published.

The following table summarizes the available quantitative in vivo pharmacological data.

| Parameter | Species | Model | Dose | Effect | Reference |

| Ethanol Consumption | Rat | Alcohol-preferring UChB rats | 2.5 mg/kg (i.p.) | 56% reduction | |

| Nicotine Reward | Zebrafish | Conditioned Place Preference | 50 mg/L | Blockade of nicotine-induced preference | |

| Anxiety-like Behavior | Zebrafish | Novel Tank Diving Test | 50-100 mg/L | Anxiolytic-like effects |

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below to facilitate experimental replication and further investigation.

Novel Tank Diving Test (NTT) in Zebrafish

This protocol is used to assess anxiety-like behavior in zebrafish.

Materials:

-

Adult zebrafish

-

Novel tank (trapezoidal, transparent)

-

Holding tanks

-

(S)-UFR2709 hydrochloride solution (50 mg/L and 100 mg/L)

-

Video tracking system

Procedure:

-

Acclimate individual zebrafish in a holding tank for a defined period.

-

Transfer the fish to a beaker containing either the vehicle control or the (S)-UFR2709 hydrochloride solution for a 3-minute exposure.

-

Transfer the fish to a second holding tank containing fresh water for a 5-minute washout period.

-

Introduce the fish into the novel tank and record its swimming behavior for 5 minutes using a video tracking system.

-

Analyze the time spent in the bottom versus the top half of the tank. A decrease in time spent in the bottom half is indicative of an anxiolytic effect.

Conditioned Place Preference (CPP) in Zebrafish

This protocol is used to evaluate the rewarding or aversive properties of a substance.

Materials:

-

Adult zebrafish

-

CPP apparatus (a tank with two visually distinct compartments)

-

(S)-UFR2709 hydrochloride solution (50 mg/L)

-

Nicotine solution (as the rewarding substance)

-

Video tracking system

Procedure:

-

Pre-conditioning Phase (Day 1): Place individual fish in the CPP apparatus with free access to both compartments and record the time spent in each to determine baseline preference.

-

Conditioning Phase (Days 2-4):

-

Confine the fish to one compartment and administer the vehicle.

-

On separate occasions, confine the fish to the other compartment and administer the drug (nicotine). To test the effect of (S)-UFR2709 hydrochloride, it can be administered prior to the nicotine exposure.

-

-

Post-conditioning Phase (Day 5): Place the fish in the CPP apparatus with free access to both compartments and record the time spent in each. An increase in time spent in the drug-paired compartment indicates a rewarding effect. A blockade of this preference by (S)-UFR2709 hydrochloride demonstrates its ability to inhibit the rewarding properties of the substance.

Signaling Pathways

The therapeutic effects of (S)-UFR2709 hydrochloride are believed to be mediated through its modulation of the mesolimbic dopamine system, a key neural circuit involved in reward and addiction. By acting as an antagonist at α4β2 nAChRs, which are expressed on dopaminergic neurons in the ventral tegmental area (VTA), (S)-UFR2709 hydrochloride can prevent the excessive release of dopamine in the nucleus accumbens (NAc) that is typically induced by drugs of abuse like nicotine and alcohol.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of (S)-UFR2709 hydrochloride in the mesolimbic pathway.

Conclusion

(S)-UFR2709 hydrochloride is a promising preclinical candidate with a clear mechanism of action as a competitive α4β2 nAChR antagonist. The available data strongly support its potential for the treatment of substance use disorders and anxiety. However, a comprehensive understanding of its pharmacological profile requires further investigation, particularly in the areas of quantitative binding affinities, pharmacokinetics, and safety pharmacology. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-UFR2709 and its Impact on Ethanol Consumption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical research on (S)-UFR2709, a competitive nicotinic acetylcholine receptor (nAChR) antagonist, and its effects on ethanol consumption. The document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying neurobiological pathways.

Core Findings on (S)-UFR2709 and Ethanol Intake

(S)-UFR2709 has been identified as a potent inhibitor of voluntary ethanol consumption in preclinical models. Research has consistently demonstrated its efficacy in reducing ethanol intake and preference in alcohol-preferring rat strains, suggesting its potential as a therapeutic agent for alcohol use disorder (AUD).

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of (S)-UFR2709 on ethanol consumption in University of Chile bibulous (UChB) rats, a genetically selected line of alcohol-preferring rats.

Table 1: Dose-Dependent Effects of (S)-UFR2709 on Ethanol and Water Intake in UChB Rats

| Dose of (S)-UFR2709 (mg/kg, i.p.) | Mean Reduction in Ethanol Intake (%) | Corresponding Change in Water Intake |

| 1 | 33.4 | Increased |

| 2.5 | 56.9 | Increased |

| 5 | 35.2 | Increased |

| 10 | 31.3 | Increased |

Data compiled from studies utilizing a 17-day treatment period in a 24-hour access two-bottle free-choice paradigm.[1][2]

Table 2: Long-Term Efficacy of (S)-UFR2709 on Ethanol Consumption in UChB Rats

| Treatment Regimen | Overall Reduction in Ethanol Intake (%) | Observations |

| 2.5 mg/kg i.p. (administered for the first 7 days of a 100-day study) | ~55 | Reduced seeking behavior and ethanol intake, with effects persisting after cessation of administration.[3][4][5] |

| 2.5 mg/kg i.p. (two separate 7-day administration periods) | ~55 | Delayed the acquisition and reduced the maintenance of long-term ethanol consumption. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on (S)-UFR2709 and ethanol consumption.

Voluntary Ethanol Intake: Two-Bottle Free-Choice Paradigm

This paradigm is the primary method used to assess the efficacy of (S)-UFR2709 in reducing voluntary ethanol consumption.

Objective: To measure the effect of (S)-UFR2709 on voluntary ethanol consumption and preference in alcohol-preferring rats.

Animals: Adult male alcohol-preferring University of Chile bibulous (UChB) rats are typically used. These rats are genetically predisposed to high alcohol consumption.

Housing: Rats are individually housed to allow for accurate measurement of individual fluid consumption.

Procedure:

-

Acclimation: Rats are acclimated to the housing conditions and handling.

-

Baseline Measurement: For several days prior to drug administration, rats are given free 24-hour access to two bottles: one containing a 10% (v/v) ethanol solution and the other containing water. The positions of the bottles are alternated daily to prevent side preference. Fluid consumption from each bottle is measured daily to establish a stable baseline of ethanol intake.

-

Drug Administration: (S)-UFR2709 is dissolved in saline and administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 2.5, 5, and 10 mg/kg/day). A control group receives saline injections. Injections are typically given at the same time each day.

-

Data Collection: Ethanol and water consumption are recorded daily throughout the treatment period. Body weight is also monitored to assess any potential side effects.

-

Data Analysis: Ethanol intake is typically expressed as g/kg of body weight per day. Statistical analyses, such as one-way or two-way ANOVA followed by post-hoc tests, are used to compare the ethanol and water intake between the different dose groups and the saline control group.

Locomotor Activity Assessment: Open-Field Test

This test is conducted to ensure that the observed reductions in ethanol intake are not a secondary effect of motor impairment or sedation caused by (S)-UFR2709.

Objective: To assess the effect of (S)-UFR2709 on spontaneous locomotor activity.

Apparatus: A square open-field arena, often equipped with automated beam breaks or video tracking software to monitor movement.

Procedure:

-

Habituation: The testing room is kept under controlled conditions (e.g., lighting, noise). Animals are habituated to the room before the test.

-

Drug Administration: A high dose of (S)-UFR2709 (e.g., 10 mg/kg, i.p.) or saline is administered to the rats.

-

Testing: A set time after the injection (e.g., 30 minutes), each rat is placed in the center of the open-field arena.

-

Data Collection: Locomotor activity is recorded for a specific duration (e.g., 30 minutes). Parameters measured include total distance traveled, horizontal activity (line crossings), and vertical activity (rearing).

-

Data Analysis: The data from the (S)-UFR2709-treated group is compared to the saline-treated group using statistical tests like a t-test or ANOVA to determine if there are any significant differences in locomotor activity. Research indicates that (S)-UFR2709 does not affect locomotor activity at doses effective in reducing ethanol intake.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of (S)-UFR2709 is the antagonism of nicotinic acetylcholine receptors (nAChRs). These receptors are critically involved in the reinforcing effects of ethanol, particularly within the mesolimbic dopamine system.

Ethanol's Interaction with the Mesolimbic System

Ethanol increases dopamine release in the nucleus accumbens (NAc), a key event in its rewarding effects. This is partly mediated by its interaction with nAChRs in the ventral tegmental area (VTA), where the cell bodies of dopamine neurons that project to the NAc are located. Ethanol can potentiate the action of acetylcholine (ACh) at nAChRs on these dopamine neurons, leading to increased firing and subsequent dopamine release in the NAc.

Ethanol's potentiation of the mesolimbic dopamine pathway via nAChRs.

(S)-UFR2709's Antagonistic Action

(S)-UFR2709 acts as a competitive antagonist at nAChRs, with a higher affinity for the α4β2 subtype. By blocking these receptors, it prevents both endogenous acetylcholine and the potentiating effects of ethanol from activating the VTA dopamine neurons. This leads to a reduction in the ethanol-induced surge of dopamine in the NAc, thereby diminishing the rewarding and reinforcing properties of ethanol.

(S)-UFR2709 blocks nAChRs, reducing ethanol's rewarding effects.

Experimental Workflow

The overall experimental workflow for evaluating the efficacy of (S)-UFR2709 on ethanol consumption is a multi-step process that progresses from initial behavioral screening to control experiments to rule out confounding factors.

Workflow for preclinical evaluation of (S)-UFR2709.

References

- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Anxiolytic Potential of (S)-UFR2709: A Technical Overview

(S)-UFR2709, a competitive nicotinic acetylcholine receptor (nAChR) antagonist, has demonstrated notable anxiolytic properties in preclinical studies. This technical guide provides an in-depth analysis of the core findings, experimental methodologies, and mechanistic insights into the anxiolytic effects of (S)-UFR2709, tailored for researchers, scientists, and professionals in drug development.

Core Findings and Data Presentation

(S)-UFR2709 has been shown to produce a significant anxiolytic effect in a zebrafish model.[1][2] The primary behavioral paradigm used to assess this effect was the Novel Tank Diving Test (NTT), where a reduction in time spent at the bottom of the tank is indicative of reduced anxiety.[2]

Quantitative Analysis of Anxiolytic Effects in Zebrafish

The anxiolytic activity of (S)-UFR2709 was quantified by measuring the "bottom dwelling time" of adult zebrafish in the Novel Tank Diving Test. The results, as presented in the cited study, are summarized below.

| Treatment Group | Concentration (mg/L) | Mean Bottom Dwelling Time (s) ± SEM | Statistical Significance vs. Control |

| Control | - | 238.4 ± 10.8 | - |

| (S)-UFR2709 | 50 | Not explicitly quantified in text | Not explicitly quantified in text |

| (S)-UFR2709 | 100 | Not explicitly quantified in text | Not explicitly quantified in text |

Note: While the study states that (S)-UFR2709 decreased bottom dwelling time, indicating an anxiolytic effect, the precise mean values for the treatment groups were not detailed in the provided search results. The control group's baseline is provided for comparison.[2]

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

(S)-UFR2709 functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that are widely distributed in the central nervous system and are implicated in a variety of behaviors, including anxiety and addiction.

The anxiolytic effect of (S)-UFR2709 is linked to its interaction with specific nAChR subtypes. Studies have shown that (S)-UFR2709 has a higher affinity for the α4β2 nAChR subtype compared to the α7 subtype. In zebrafish, treatment with (S)-UFR2709 led to a significant decrease in the mRNA expression of the α4 nAChR subunit, with no significant change in the α7 subunit expression. This suggests that the anxiolytic properties of (S)-UFR2709 may be primarily mediated through the modulation of α4-containing nAChRs.

Signaling Pathway Diagram

Caption: Proposed mechanism of (S)-UFR2709 anxiolytic action.

Experimental Protocols

The primary methodology for evaluating the anxiolytic effects of (S)-UFR2709 involved the Novel Tank Diving Test (NTT) using adult zebrafish.

Novel Tank Diving Test (NTT) in Zebrafish

Objective: To assess anxiety-like behavior in zebrafish. The test is based on the natural tendency of zebrafish to initially dive to the bottom of a novel environment and gradually explore the upper, more exposed areas. Anxiolytic compounds typically reduce the time spent in the bottom zone.

Apparatus: A standard trapezoidal zebrafish tank.

Procedure:

-

Acclimation: Adult zebrafish (both male and female) were used for the experiments.

-

Drug Exposure: Fish were individually exposed to either a control solution, nicotine, or (S)-UFR2709 (50 mg/L or 100 mg/L) for a duration of 3 minutes.

-

Holding Period: Following drug exposure, each fish was transferred to a holding tank for 5 minutes.

-

Testing Phase: The fish was then introduced into the novel test tank, and its swimming behavior was recorded for a 5-minute period.

-

Data Analysis: The primary endpoint measured was the time spent in the bottom third of the tank ("bottom dwelling time"). Statistical analysis was performed using one-way ANOVA or Student's t-test.

Experimental Workflow Diagram

Caption: Workflow for the Novel Tank Diving Test.

Additional Preclinical Data in Rodent Models

While direct anxiolytic studies in rodents were not found, research on the effects of (S)-UFR2709 on ethanol intake in alcohol-preferring UChB rats provides valuable toxicological and pharmacokinetic context. In these studies, intraperitoneal (i.p.) injections of (S)-UFR2709 at doses of 1, 2.5, 5, and 10 mg/kg were administered. Notably, these doses, including the highest dose of 10 mg/kg, did not affect the locomotor activity or body weight of the rats, suggesting a favorable side-effect profile and that its behavioral effects are not due to sedation or motor impairment.

Conclusion

(S)-UFR2709 has emerged as a promising compound with anxiolytic properties, as demonstrated in the zebrafish model. Its mechanism of action appears to be centered on the antagonism of nAChRs, particularly the α4β2 subtype. The lack of motor side effects in rodent models further strengthens its potential as a therapeutic agent. Future research should focus on validating these anxiolytic effects in mammalian models of anxiety and further elucidating the precise neural circuits and downstream signaling pathways involved.

References

(S)-UFR2709: A Selective Nicotinic Acetylcholine Receptor Antagonist for Modulating the Cholinergic-Dopaminergic Reward Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-UFR2709, chemically known as (S)-1-methylpyrrolidin-2-yl) methyl benzoate, is a novel competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Emerging research has identified this small molecule as a potent modulator of the cholinergic-dopaminergic reward pathway, with potential therapeutic applications in addiction and anxiety-related disorders. This technical guide provides a comprehensive overview of the pharmacological profile of (S)-UFR2709, detailing its interaction with nAChR subtypes and its effects on the reward system. The document summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Pharmacological Profile and Quantitative Data

(S)-UFR2709 exhibits a notable selectivity for the α4β2 nAChR subtype, which is densely expressed in the ventral tegmental area (VTA), a critical hub in the brain's reward circuitry.[1] Its antagonist action at these receptors curtails the excitatory cholinergic input onto dopaminergic neurons, thereby modulating dopamine release in downstream areas like the nucleus accumbens.

Binding Affinity and Functional Antagonism

While specific Ki and IC50 values from the primary literature by Faundez-Parraguez et al. (2013) were not publicly available in the searched resources, the qualitative description consistently indicates a higher affinity and selective antagonism for the α4β2 subtype over the α7 subtype. The following table structure is provided to be populated with specific values when available.

Table 1: (S)-UFR2709 nAChR Binding Affinity

| nAChR Subtype | Radioligand | Ki (nM) | Source |

| α4β2 | [³H]Cytisine | Data not available | Faundez-Parraguez et al., 2013 |

| α7 | [¹²⁵I]α-Bungarotoxin | Data not available | Faundez-Parraguez et al., 2013 |

Table 2: (S)-UFR2709 Functional Antagonist Activity

| nAChR Subtype | Agonist | IC50 (µM) | Source |

| α4β2 | Acetylcholine | Data not available | Faundez-Parraguez et al., 2013 |

| α4β2α5 | Acetylcholine | Data not available | Faundez-Parraguez et al., 2013 |

In Vivo Efficacy in Animal Models

Studies in rodent and zebrafish models have demonstrated the ability of (S)-UFR2709 to reduce reward-seeking behaviors associated with substances of abuse like nicotine and ethanol.

Table 3: In Vivo Behavioral Effects of (S)-UFR2709

| Animal Model | Behavioral Paradigm | Drug of Abuse | (S)-UFR2709 Dose | Observed Effect | Source |

| Zebrafish | Conditioned Place Preference (CPP) | Nicotine | 50 mg/L | Blockade of nicotine-induced CPP | Viscarra et al., 2020 |

| Zebrafish | Novel Tank Test (NTT) | - | 50-100 mg/L | Anxiolytic-like effects | Viscarra et al., 2020 |

| Rat (UChB) | Two-Bottle Choice | Ethanol (10% v/v) | 1, 2.5, 5, 10 mg/kg (i.p.) | Dose-dependent reduction in ethanol intake (56.9% reduction at 2.5 mg/kg) | Quiroz et al., 2019 |

Experimental Protocols

Synthesis of (S)-UFR2709

The synthesis of (S)-UFR2709 is reported by Faundez-Parraguez et al. (2013). While the detailed step-by-step procedure requires access to the full-text article, the general approach involves the use of the N-methyl-pyrrolidine moiety derived from nicotine as a starting scaffold. An ester functionality is introduced to increase the distance between the basic nitrogen and an aromatic group, a modification designed to mimic acetylcholine and target nAChRs.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of (S)-UFR2709 for different nAChR subtypes.

-

Protocol Outline:

-

Receptor Preparation: Membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7) are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of (S)-UFR2709.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of (S)-UFR2709 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Objective: To characterize the functional antagonist activity of (S)-UFR2709 at specific nAChR subtypes.

-

Protocol Outline:

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired nAChR subunits.

-

Recording: After 2-7 days of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording).

-

Drug Application: The oocytes are perfused with a solution containing a specific concentration of an agonist (e.g., acetylcholine) to elicit an inward current. To test for antagonism, (S)-UFR2709 is co-applied with the agonist.

-

Data Acquisition: The changes in membrane current are recorded and analyzed.

-

Data Analysis: Concentration-response curves are generated to determine the IC50 value of (S)-UFR2709 for inhibiting the agonist-induced current.

-

In Vivo Microdialysis

-

Objective: To measure the effect of (S)-UFR2709 on extracellular dopamine levels in the striatum.

-

Protocol Outline:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the striatum of an anesthetized rat.

-

Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of dopamine levels.

-

Drug Administration: (S)-UFR2709 is administered systemically (e.g., intraperitoneally).

-

Post-Drug Sampling: Dialysate collection continues to monitor changes in dopamine concentration.

-

Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Dopamine concentrations are expressed as a percentage of the baseline levels.

-

Visualizations

Signaling Pathway

Caption: (S)-UFR2709 action on the cholinergic-dopaminergic reward pathway.

Experimental Workflow

References

An In-depth Technical Guide to the Discovery and Synthesis of (S)-UFR2709

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-UFR2709, also known as (S)-1-methylpyrrolidin-2-yl)methyl benzoate, is a competitive nicotinic acetylcholine receptor (nAChR) antagonist that has demonstrated potential in preclinical models for the treatment of alcohol and nicotine addiction.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of (S)-UFR2709. It includes detailed experimental protocols for its synthesis and evaluation, quantitative data on its efficacy, and a visualization of its proposed mechanism of action within the mesolimbic dopamine system.

Discovery and Rationale

(S)-UFR2709 was developed as a novel antagonist for nicotinic acetylcholine receptors, with a particular focus on the α4β2 subtype, which is highly abundant in the brain and plays a crucial role in the reinforcing effects of nicotine and alcohol.[3][4] The design of (S)-UFR2709 was based on the structure of nicotine, utilizing its N-methyl-pyrrolidine moiety as a scaffold. An ester functionality was introduced to mimic acetylcholine and to increase the distance between the basic nitrogen and the aromatic group, with the aim of creating a selective antagonist. The structure of (S)-UFR2709 was confirmed by one- and two-dimensional 1H and 13C NMR analyses.[1]

Synthesis of (S)-UFR2709

The synthesis of (S)-UFR2709 is based on the esterification of (S)-(-)-1-methyl-2-pyrrolidinemethanol with benzoyl chloride. The following diagram illustrates the general synthetic workflow.

References

- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]

- 3. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neonicotinic analogues: selective antagonists for α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data on (S)-UFR2709: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical data available for (S)-UFR2709, a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). The information presented is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's pharmacological profile.

Core Compound Information

(S)-UFR2709, with the chemical name [(S)-1-methylpyrrolidin-2-yl] methyl benzoate, is a neonicotinic analogue. It has been identified as a competitive antagonist with selectivity for the α4β2 nAChR subtype over the α7 nAChR subtype. Its ability to cross the blood-brain barrier is supported by a determined LogD7.4 value of 1.14 ± 0.03.

Quantitative In Vitro Data

The following tables summarize the binding affinity and functional antagonism of (S)-UFR2709 at different nAChR subtypes. This data is primarily derived from studies by Faundez-Parraguez et al. (2013).

Table 1: Radioligand Binding Affinity of (S)-UFR2709

| Receptor Subtype | Radioligand | Ki (nM) | Source |

| Human α4β2 nAChR | [3H]cytisine | 25 ± 3 | Faundez-Parraguez et al., 2013 |

| Human α7 nAChR | [α-125I]bungarotoxin | >10,000 | Faundez-Parraguez et al., 2013 |

Table 2: Functional Antagonism of (S)-UFR2709

| Receptor Subtype | Agonist | IC50 (nM) | Source |

| Human α4β2 nAChR | Acetylcholine | 120 ± 20 | Faundez-Parraguez et al., 2013 |

| Human α4β2α5 nAChR | Acetylcholine | 150 ± 30 | Faundez-Parraguez et al., 2013 |

In Vivo Preclinical Data

In vivo studies have primarily focused on the effects of (S)-UFR2709 on substance abuse models, particularly for alcohol and nicotine.

Table 3: Effect of (S)-UFR2709 on Ethanol Intake in Alcohol-Preferring Rats

| Dose (mg/kg, i.p.) | Reduction in Ethanol Intake | Animal Model | Source |

| 1 | 33.4% | UChB rats | Quiroz et al., 2019[1][2] |

| 2.5 | 56.9% | UChB rats | Quiroz et al., 2019[1][2] |

| 5 | 35.2% | UChB rats | Quiroz et al., 2019[1] |

| 10 | 31.3% | UChB rats | Quiroz et al., 2019 |

Note: The most effective dose was found to be 2.5 mg/kg. No significant effects on body weight or locomotor activity were observed at the tested doses.

Table 4: Effect of (S)-UFR2709 on Nicotine-Related Behaviors in Zebrafish

| Behavioral Test | (S)-UFR2709 Effect | Animal Model | Source |

| Novel Tank Diving Test | Anxiolytic effect | Zebrafish | Viscarra et al., 2020 |

| Conditioned Place Preference | Blocks nicotine-induced reward | Zebrafish | Viscarra et al., 2020 |

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of (S)-UFR2709 for human α4β2 and α7 nAChRs.

-

α4β2 nAChR Assay:

-

Source: Membranes from SH-EP1-hα4β2 cells.

-

Radioligand: [3H]cytisine.

-

Procedure: Cell membranes were incubated with a fixed concentration of [3H]cytisine and varying concentrations of (S)-UFR2709. Non-specific binding was determined in the presence of a high concentration of nicotine.

-

Data Analysis: The concentration of (S)-UFR2709 that inhibited 50% of the specific binding of the radioligand (IC50) was determined and converted to Ki using the Cheng-Prusoff equation.

-

-

α7 nAChR Assay:

-

Source: Membranes from SH-EP1-hα7 cells.

-

Radioligand: [α-125I]bungarotoxin.

-

Procedure: Similar to the α4β2 assay, cell membranes were incubated with [α-125I]bungarotoxin and varying concentrations of (S)-UFR2709. Non-specific binding was determined using a high concentration of nicotine.

-

Data Analysis: IC50 values were determined and converted to Ki.

-

Two-Electrode Voltage Clamp Electrophysiology

-

Objective: To determine the functional antagonist activity (IC50) of (S)-UFR2709.

-

Expression System: Xenopus laevis oocytes injected with cRNAs for human nAChR subunits (α4 and β2, or α4, β2, and α5).

-

Procedure:

-

Oocytes were placed in a recording chamber and perfused with a saline solution.

-

A baseline response was established by applying acetylcholine (ACh), the native agonist.

-

Oocytes were then incubated with varying concentrations of (S)-UFR2709.

-

ACh was co-applied with (S)-UFR2709, and the resulting current was measured.

-

-

Data Analysis: The concentration of (S)-UFR2709 that produced a 50% inhibition of the ACh-evoked current (IC50) was calculated.

In Vivo Ethanol Consumption Study

-

Animal Model: Male University of Chile bibulous (UChB) rats, which are genetically selected for high ethanol preference.

-

Housing: Rats were individually housed with free access to food and a choice between a bottle of 10% (v/v) ethanol and a bottle of water.

-

Drug Administration: (S)-UFR2709 was dissolved in saline and administered via intraperitoneal (i.p.) injection at doses of 1, 2.5, 5, or 10 mg/kg daily for 17 consecutive days. A control group received saline injections.

-

Measurements: Daily measurements of ethanol and water consumption were recorded. Body weight was also monitored.

-

Locomotor Activity: To assess potential sedative effects, a separate cohort of rats was administered the highest dose of (S)-UFR2709 (10 mg/kg, i.p.) and their activity was monitored in an open-field test.

Signaling Pathways and Experimental Workflows

Cholinergic-Dopaminergic Reward Pathway

(S)-UFR2709 is thought to exert its effects on addiction by modulating the cholinergic-dopaminergic reward pathway. In this pathway, cholinergic neurons from the laterodorsal tegmental area (LDTg) release acetylcholine (ACh) in the ventral tegmental area (VTA). This ACh activates α4β2 nAChRs on dopaminergic neurons, leading to the release of dopamine in the nucleus accumbens (NAc), which is associated with reward and reinforcement.

Caption: Inhibition of the Cholinergic-Dopaminergic Reward Pathway by (S)-UFR2709.

Preclinical Development Workflow

The preclinical evaluation of (S)-UFR2709 follows a standard workflow from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical Evaluation Workflow for (S)-UFR2709.

References

Methodological & Application

Application Notes and Protocols for (S)-UFR2709 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-UFR2709 is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the α4β2 subtype.[1] In preclinical studies involving rat models of alcohol dependence, (S)-UFR2709 has demonstrated significant efficacy in reducing ethanol consumption and preference. These findings suggest its potential as a therapeutic agent for the treatment of alcohol use disorder. This document provides detailed experimental protocols and application notes based on published in vivo studies in rats.

Mechanism of Action

(S)-UFR2709 exerts its pharmacological effects by competitively blocking nAChRs in the central nervous system. The mesolimbic dopamine system, a key neural circuit in reward and addiction, is modulated by nAChRs. Ethanol is known to increase dopamine release in this pathway, a process believed to contribute to its reinforcing effects. By antagonizing nAChRs, (S)-UFR2709 mitigates this ethanol-induced dopamine release, thereby reducing the motivation to consume alcohol.[1]

Signaling Pathway

The administration of ethanol leads to an increased release of acetylcholine (ACh) in the ventral tegmental area (VTA). This ACh then activates nAChRs on dopaminergic neurons, triggering their firing and subsequent dopamine (DA) release in the nucleus accumbens (NAc), which is associated with the rewarding effects of alcohol. (S)-UFR2709 competitively binds to these nAChRs, preventing ACh from activating them. This blockade of nAChR activation leads to a decrease in the firing of dopaminergic neurons and a subsequent reduction in dopamine release in the NAc. The diminished dopamine signaling reduces the reinforcing properties of ethanol, leading to a decrease in alcohol-seeking behavior and consumption.

Experimental Protocols

Animal Model

The most commonly used rat model for studying the effects of (S)-UFR2709 on alcohol consumption is the University of Chile Bibulous (UChB) rat strain.[1] This strain has been selectively bred for high ethanol preference and consumption, making it a suitable model for investigating potential anti-addiction therapies.

Drug Preparation and Administration

(S)-UFR2709 hydrochloride (M.W. 255.74 g/mol ) is typically dissolved in saline (0.9% NaCl) for intraperitoneal (i.p.) injection. The volume of injection is adjusted based on the animal's body weight to achieve the desired dose, commonly administered at a volume of 1 mL/kg.[1]

Protocol for a 2.5 mg/kg dose:

-

Weigh the rat to determine the required dose. For a 300g rat, the required dose is 0.75 mg.

-

Prepare a stock solution of (S)-UFR2709 in saline. For example, a 2.5 mg/mL stock solution.

-

Draw up the appropriate volume of the stock solution into a syringe. For a 300g rat and a 2.5 mg/mL stock, this would be 0.3 mL.

-

Administer the solution via intraperitoneal injection.

Two-Bottle Free-Choice Paradigm

This is the standard behavioral assay to assess voluntary ethanol consumption in rats.

Experimental Workflow:

Detailed Methodology:

-

Housing: Individually house rats to allow for accurate measurement of fluid consumption.

-

Acclimatization: Allow rats to acclimate to the housing conditions for at least one week.

-

Habituation: For several days, present rats with two bottles containing water to accustom them to the two-bottle setup.

-

Baseline: Replace one water bottle with a 10% (v/v) ethanol solution. Measure daily ethanol and water consumption for a baseline period (e.g., 3 days) to establish a stable drinking pattern.[1]

-

Treatment: Divide rats into groups and administer daily i.p. injections of (S)-UFR2709 at various doses (e.g., 1, 2.5, 5, 10 mg/kg) or saline (vehicle control) at a consistent time each day (e.g., 15:00 h).

-

Data Collection: Record the volume of ethanol and water consumed, as well as the body weight of each rat, every 24 hours (e.g., at 14:00 h).

-

Duration: The treatment period typically lasts for a predetermined duration, for example, 17 consecutive days.

Locomotor Activity Assessment

To ensure that the effects of (S)-UFR2709 on ethanol consumption are not due to general motor impairment, locomotor activity should be assessed.

Methodology:

-

Administer the highest dose of (S)-UFR2709 (e.g., 10 mg/kg, i.p.) or saline to ethanol-naïve rats.

-

After a 30-minute absorption period, place individual rats in the center of an open-field apparatus.

-

Record locomotor activity (e.g., distance traveled, line crossings) for a set duration, typically 30 minutes, using an automated tracking system.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of (S)-UFR2709 in UChB rats.

Table 1: Effect of (S)-UFR2709 on Ethanol and Water Intake (17-Day Treatment)

| Dose (mg/kg, i.p.) | Mean Ethanol Intake (g/kg/day) | % Reduction in Ethanol Intake | Mean Water Intake (mL/kg/day) |

| Saline (Control) | ~6.5 | - | ~20 |

| 1 | ~4.5 | ~31% | ~40 |

| 2.5 | ~2.8 | ~56% | ~55 |

| 5 | ~3.5 | ~46% | ~50 |

| 10 | ~4.0 | ~38% | ~45 |

Table 2: Effect of (S)-UFR2709 on Locomotor Activity and Body Weight

| Parameter | Saline (Control) | (S)-UFR2709 (10 mg/kg, i.p.) |

| Locomotor Activity (Arbitrary Units) | No significant difference | No significant difference |

| Body Weight Change | Normal increase over time | Normal increase over time |

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for (S)-UFR2709 in rats is not extensively available in the public domain. Further in-house studies would be required to characterize the full pharmacokinetic profile of the compound.

Conclusion

(S)-UFR2709 has demonstrated a dose-dependent reduction in ethanol consumption in a well-established rat model of alcoholism. The most effective dose identified in these studies is 2.5 mg/kg (i.p.), which produced a 56% reduction in alcohol intake without causing significant side effects on locomotor activity or body weight. These promising preclinical findings support further investigation of (S)-UFR2709 as a potential pharmacotherapy for alcohol use disorder.

References

Application Notes and Protocols for Intraperitoneal Administration of (S)-UFR2709

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-UFR2709 is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), demonstrating a higher affinity for the α4β2 subtype compared to the α7 subtype.[1][2] It has been investigated for its potential therapeutic applications in addiction, particularly in reducing ethanol consumption.[1][3] This document provides detailed application notes and protocols for the intraperitoneal (i.p.) administration of (S)-UFR2709, based on preclinical studies in rodent models.

Mechanism of Action

(S)-UFR2709 exerts its effects by blocking nAChRs, which are ligand-gated ion channels crucial for neurotransmission in the central nervous system.[3] The α4β2 nAChRs are abundantly expressed in the mesolimbic dopamine system, a key neural circuit involved in reward and reinforcement. By antagonizing these receptors, (S)-UFR2709 is thought to inhibit the rewarding effects of substances like ethanol and nicotine, thereby reducing craving and consumption.

Data Presentation

Table 1: Effect of Intraperitoneal (S)-UFR2709 Administration on Ethanol Consumption in Alcohol-Preferring Rats

| Dose (mg/kg/day, i.p.) | Duration of Treatment | Percent Reduction in Ethanol Intake | Animal Model | Reference |

| 1 | 17 days | 33.4% | UChB rats | |

| 2.5 | 17 days | 56.9% | UChB rats | |

| 5 | 17 days | 35.2% | UChB rats | |

| 10 | 17 days | 31.3% | UChB rats | |

| 2.5 | 7 days (two cycles) | ~55% (overall) | UChB rats |

Note: UChB (University of Chile Bibulous) rats are a line of alcohol-preferring rats.

Table 2: Effect of Intraperitoneal (S)-UFR2709 Administration on Locomotor Activity in Rats

| Dose (mg/kg, i.p.) | Observation Period | Effect on Horizontal Activity | Effect on Vertical Activity | Animal Model | Reference |

| 10 | 30 minutes | No significant effect | No significant effect | UChB rats |

Experimental Protocols

Protocol 1: Preparation of (S)-UFR2709 for Intraperitoneal Injection

Materials:

-

(S)-UFR2709 hydrochloride (HCl) salt

-

Sterile saline solution (0.9% NaCl)

-

Sterile vials

-

Vortex mixer

-

Analytical balance

-

Sterile filters (optional, if starting material is not certified sterile)

Procedure:

-

Calculate the required amount of (S)-UFR2709-HCl: Based on the desired dose (e.g., 2.5 mg/kg) and the weight of the animals to be treated, calculate the total mass of the compound needed.

-

Dissolve in sterile saline: Aseptically weigh the calculated amount of (S)-UFR2709-HCl and dissolve it in a known volume of sterile saline to achieve the final desired concentration. For example, to prepare a solution for a 1 ml/kg injection volume, if the desired dose is 2.5 mg/kg, the concentration of the solution should be 2.5 mg/ml.

-

Ensure complete dissolution: Vortex the solution until the (S)-UFR2709-HCl is completely dissolved.

-

Sterilization (if necessary): If the prepared solution is not made from sterile components under aseptic conditions, it should be sterilized by filtration through a 0.22 µm sterile filter into a sterile vial.

-

Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage.

Protocol 2: Intraperitoneal Administration of (S)-UFR2709 in Rats

Materials:

-

Prepared (S)-UFR2709 solution

-

Sterile syringes (1 ml or 3 ml)

-

Sterile needles (23-25 gauge)

-

Animal scale

-

70% ethanol or other suitable disinfectant

-

Personal protective equipment (gloves, lab coat)

Procedure:

-

Animal Weighing: Weigh each rat accurately to determine the precise volume of the (S)-UFR2709 solution to be administered.

-

Volume Calculation: Calculate the injection volume for each animal based on its weight and the desired dose (e.g., for a 300g rat and a dose of 2.5 mg/kg with a 1 ml/kg injection volume, the volume to inject is 0.3 ml).

-

Animal Restraint: Properly restrain the rat. One common method is to hold the rat with its head and thorax secured, exposing the abdomen. The animal should be tilted slightly head-down to move the abdominal organs away from the injection site.

-

Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Disinfection: Swab the injection site with 70% ethanol.

-

Injection:

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and inject at a new site with a fresh needle.

-

Slowly inject the calculated volume of the (S)-UFR2709 solution.

-

-

Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, such as bleeding at the injection site or abnormal behavior.

Visualizations

Caption: Signaling pathway of (S)-UFR2709 in reducing ethanol reward.

Caption: Experimental workflow for intraperitoneal administration of (S)-UFR2709.

References

Application Notes and Protocols for (S)-UFR2709 in Reducing Alcohol Intake

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage, experimental protocols, and mechanism of action for (S)-UFR2709, a competitive nicotinic acetylcholine receptor (nAChR) antagonist, in the context of reducing alcohol intake. The information is based on preclinical studies in alcohol-preferring rat models.

Efficacy and Effective Dosage

(S)-UFR2709 has been demonstrated to be effective in reducing voluntary alcohol consumption in a dose-dependent manner in preclinical models. The most effective dose identified in studies with alcohol-preferring UChB rats is 2.5 mg/kg administered intraperitoneally (i.p.).[1][2][3] This dosage resulted in a significant reduction in alcohol intake, approximately 56%, without affecting the body weight or locomotor activity of the animals.[1][2]

Quantitative Data Summary

The following table summarizes the dose-dependent effects of (S)-UFR2709 on alcohol consumption in alcohol-preferring UChB rats.

| Dose (mg/kg, i.p.) | Mean Reduction in Alcohol Intake | Reference |

| 1 | 33.4% | |

| 2.5 | 56.9% | |

| 5 | 35.2% | |

| 10 | 31.3% |

Note: The relationship between the dose of (S)-UFR2709 and its effect on reducing alcohol intake appears to be bell-shaped, with the peak efficacy at 2.5 mg/kg. Higher doses of 5 and 10 mg/kg were less effective than the 2.5 mg/kg dose.

A long-term study using the 2.5 mg/kg dose also showed a sustained reduction in alcohol-seeking behavior and overall intake by around 55%, even after cessation of the drug administration.

Experimental Protocols

This section details the methodologies employed in key experiments to evaluate the efficacy of (S)-UFR2709.

Two-Bottle Free-Choice Paradigm for Voluntary Ethanol Intake

This is the primary behavioral assay used to assess the effect of (S)-UFR2709 on alcohol consumption.

Objective: To measure the voluntary consumption of an ethanol solution versus water in rats.

Materials:

-

Adult male Wistar-UChB rats (alcohol-preferring)

-

Standard rat cages equipped with two drinking bottles

-

Ethanol (10% v/v solution)

-

Water

-

(S)-UFR2709-HCl

-

Saline solution (vehicle)

-

Syringes and needles for i.p. injections

Procedure:

-

Acclimation: House rats individually in cages with free access to food and water for a specified period to acclimate them to the housing conditions.

-

Baseline Measurement: For several days prior to treatment, provide rats with a free choice between one bottle containing 10% (v/v) ethanol and another containing water. Measure the fluid intake from each bottle daily to establish a stable baseline of ethanol consumption.

-

Drug Administration:

-

Divide the animals into experimental groups (e.g., saline control and different doses of (S)-UFR2709).

-

Administer a single daily intraperitoneal (i.p.) injection of (S)-UFR2709 or saline at a consistent time each day (e.g., 15:00 h).

-

The volume of injection should be consistent across all groups (e.g., 1 mL/kg).

-

-

Data Collection:

-

Measure the amount of ethanol and water consumed by each rat every 24 hours, typically at the same time each day, just before the next injection.

-

Record the body weight of the animals regularly to monitor for any potential side effects.

-

-

Data Analysis:

-

Calculate the ethanol intake in g/kg/day.

-

Calculate the water intake in ml/kg/day.

-

Calculate ethanol preference as the ratio of ethanol solution consumed to the total fluid intake.

-

Use appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the treatment groups to the control group.

-

References

- 1. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]

- 2. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Two-Bottle Free-Choice Paradigm with (S)-UFR2709

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-UFR2709 is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), with a notable affinity for the α4β2 subtype.[1] This compound has been investigated for its potential to reduce alcohol consumption. The two-bottle free-choice paradigm is a widely used preclinical model to assess the voluntary intake and preference of a substance, such as ethanol, in rodents. This document provides detailed protocols and application notes for utilizing the two-bottle free-choice paradigm to evaluate the effects of (S)-UFR2709 on ethanol consumption, based on studies conducted in alcohol-preferring University of Chile bibulous (UChB) rats.[2][3][4]

Mechanism of Action

Ethanol intake is associated with the brain's reward system, specifically the mesolimbic dopamine pathway.[5] Nicotinic acetylcholine receptors, particularly the α4β2 subtype, are expressed on dopaminergic neurons in the ventral tegmental area (VTA) and play a role in modulating dopamine release in the nucleus accumbens. (S)-UFR2709, as a competitive nAChR antagonist, is thought to reduce ethanol intake by blocking the reinforcing effects of ethanol that are mediated through these receptors.

Figure 1: Proposed signaling pathway of (S)-UFR2709 in reducing ethanol reward.

Experimental Protocols

Two primary experimental designs have been utilized to assess the efficacy of (S)-UFR2709 in reducing ethanol intake in alcohol-preferring UChB rats.

Protocol 1: Dose-Response Assessment of (S)-UFR2709 on Maintenance of Ethanol Intake

This protocol is designed to determine the dose-dependent effects of (S)-UFR2709 on established, voluntary ethanol consumption.

Materials:

-

Adult male alcohol-preferring UChB rats.

-

(S)-UFR2709-HCl.

-

Saline solution (0.9% NaCl).

-

10% (v/v) ethanol solution.

-

Distilled water.

-

Individual housing cages equipped with two drinking bottles.

-

Standard rat chow.

Procedure:

-

Acclimation and Baseline:

-

House rats individually and provide them with continuous 24-hour access to two bottles: one containing 10% (v/v) ethanol and the other containing distilled water. This is known as the homecage two-bottle free-choice regimen.

-

To prevent position preference, the location of the bottles should be alternated daily.

-

Allow rats ad libitum access to food.

-

Record ethanol and water intake, as well as body weight, daily at 14:00 h.

-

Establish a stable baseline of ethanol consumption over several days. The average intake during the last three days before treatment is considered the baseline.

-

-

Treatment Administration:

-

Randomly assign rats to different treatment groups (n=5 per group): Saline (1 mL/kg), 1 mg/kg (S)-UFR2709, 2.5 mg/kg (S)-UFR2709, 5 mg/kg (S)-UFR2709, and 10 mg/kg (S)-UFR2709.

-

Administer a single intraperitoneal (i.p.) injection of the assigned treatment daily for 17 consecutive days at 15:00 h.

-

Continue to record ethanol and water intake and body weight daily at 14:00 h.

-

-

Post-Treatment Monitoring:

-

After the 17-day treatment period, continue the two-bottle free-choice paradigm for an additional three days, recording all measures as before.

-

-

Data Analysis:

-

Express ethanol consumption as g/kg/day and water intake as mL/kg/day.

-

Analyze the data using a two-way ANOVA followed by a Bonferroni or Tukey's post hoc test to compare the effects of different doses of (S)-UFR2709 to the saline control group.

-

Protocol 2: Long-Term Efficacy of (S)-UFR2709 on Acquisition and Maintenance of Ethanol Intake

This protocol evaluates the ability of (S)-UFR2709 to delay the acquisition of ethanol consumption and its long-term effects on intake.

Materials:

-

Naïve adult male UChB rats.

-

(S)-UFR2709-HCl (2.5 mg/kg).

-

Saline solution (1 mL/kg).

-

10% (v/v) ethanol solution.

-

Distilled water.

-

Individual housing cages with two drinking bottles.

-

Standard rat chow.

Procedure:

-

Pre-Treatment and Initial Drug Administration:

-

Randomly divide naïve rats into two groups (n=7 per group): (S)-UFR2709 (2.5 mg/kg) and Saline (1 mL/kg).

-

Administer daily i.p. injections for two days before providing access to ethanol. This is to ensure pharmacologically effective concentrations of the drug.

-

-

First Treatment Cycle and Ethanol Access:

-

On day 3, introduce the two-bottle free-choice paradigm (10% ethanol and water) with continuous 24-hour access.

-

Continue daily i.p. injections of (S)-UFR2709 or saline at 15:00 h for a total of 7 days (days 1-7 of the experiment).

-

Record ethanol consumption daily at 14:00 h.

-

-

Washout Period:

-

After the first 7-day treatment period, cease injections and continue to monitor ethanol intake under the two-bottle free-choice paradigm until day 62.

-

-

Second Treatment Cycle:

-

From day 63 to day 69, re-administer daily i.p. injections of (S)-UFR2709 or saline.

-

-

Post-Treatment and Long-Term Monitoring:

-

After the second treatment cycle, stop the injections and continue to monitor ethanol intake until day 100.

-

-

Data Analysis:

-

Analyze ethanol intake data using a two-way ANOVA with Bonferroni's multiple comparison test to compare the (S)-UFR2709 and saline groups over the entire experimental period.

-

An unpaired t-test can be used to compare the average intake between groups during specific phases of the experiment.

-

Figure 2: Experimental workflow for the two-bottle free-choice paradigm.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of (S)-UFR2709 on ethanol and water intake in UChB rats.

Table 1: Dose-Dependent Effect of a 17-Day (S)-UFR2709 Treatment on Average Ethanol Intake

| Treatment Group | Dose (mg/kg/day, i.p.) | Average Ethanol Intake Reduction (%) |

| Saline | 1 mL/kg | - |

| (S)-UFR2709 | 1 | 33.4 |

| (S)-UFR2709 | 2.5 | 56.9 |

| (S)-UFR2709 | 5 | 35.2 |

| (S)-UFR2709 | 10 | 31.3 |

Table 2: Long-Term Effect of (S)-UFR2709 (2.5 mg/kg) on Average Ethanol Intake

| Experimental Phase | Treatment | Average Ethanol Intake Reduction (%) |

| Days 3-62 (including 1st treatment cycle and washout) | (S)-UFR2709 | 52.77 |

| Overall (Days 3-100) | (S)-UFR2709 | ~55 |

Table 3: Effect of (S)-UFR2709 on Water Intake and Locomotor Activity

| Parameter | Dose (mg/kg) | Outcome |

| Water Intake | 1, 2.5, 5, 10 | Increased in a dose-dependent manner |

| Locomotor Activity | 10 | No significant effect |

| Vertical Activity | 10 | No significant effect |

Key Findings and Applications

-

(S)-UFR2709 significantly reduces voluntary ethanol consumption in a rat model of high alcohol preference.

-

The most effective dose identified in the short-term study was 2.5 mg/kg, which resulted in a reduction of approximately 56% in ethanol intake.

-

Long-term studies with the 2.5 mg/kg dose demonstrated a sustained reduction in ethanol consumption, suggesting that (S)-UFR2709 can delay the acquisition and reduce the maintenance of ethanol drinking behavior.

-

The effects of (S)-UFR2709 on ethanol intake are not due to sedative effects, as no significant changes in locomotor activity were observed at the highest dose tested.

-

The increase in water consumption alongside the decrease in ethanol intake suggests a specific effect on ethanol preference rather than a general suppression of fluid intake.

-

These findings support the role of nicotinic acetylcholine receptors in the regulation of alcohol intake and highlight (S)-UFR2709 as a potential therapeutic agent for the treatment of alcohol use disorder.

References

- 1. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]

- 3. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Measuring Locomotor Activity Following (S)-U-FR2709 Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-UFR2709 is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs)[1][2][3]. These receptors are widely expressed in the central nervous system and are involved in regulating a variety of physiological and behavioral processes, including locomotor activity. The mesostriatal dopamine system, a key regulator of movement, is modulated by nAChRs[4]. Specifically, nAChR subtypes such as α4β2* and α6-containing receptors are expressed on dopaminergic neurons and their terminals, influencing dopamine release in the striatum[5]. This document provides detailed application notes and protocols for assessing the effects of (S)-UFR2709 administration on locomotor activity in rodents.

Mechanism of Action

(S)-UFR2709 acts by blocking the binding of the endogenous neurotransmitter acetylcholine (ACh) to nAChRs. In the context of locomotor activity, the antagonism of nAChRs on dopaminergic neurons in areas like the ventral tegmental area (VTA) and their terminals in the nucleus accumbens and striatum is of particular importance. By inhibiting these receptors, (S)-UFR2709 can modulate dopamine release, which is a critical component of the neural circuitry controlling movement. However, studies have shown that systemic administration of (S)-UFR2709 at doses effective for other behavioral effects, such as reducing ethanol intake, does not significantly alter spontaneous locomotor activity in rats. This suggests a specific pharmacological profile that may not globally suppress or stimulate motor function.

Data Presentation

The following table summarizes quantitative data from a study investigating the effect of (S)-UFR2709 on locomotor activity in ethanol-naïve UChB rats. The data is presented as the mean ± SEM.

| Treatment Group | Dose (mg/kg, i.p.) | n | Horizontal Activity (Arbitrary Units / 5 min) | Vertical Activity (Rears / 5 min) | Statistical Significance (p-value) |

| Saline | - | 6 | Data not significantly different from UFR2709 | Data not significantly different from UFR2709 | p = 0.057 (Horizontal) |

| (S)-UFR2709 | 10 | 6 | Data not significantly different from Saline | Data not significantly different from Saline | p = 0.121 (Vertical) |

Data adapted from Quiroz et al. (2019). The study reported no significant differences in the time-course of horizontal or vertical activity over a 30-minute observation period between the saline and (S)-UFR2709 treated groups. The p-values reflect the overall treatment effect in a two-way ANOVA.

Experimental Protocols

Open-Field Test for Locomotor Activity Assessment

This protocol is designed to assess general locomotor and exploratory activity in rodents following the administration of (S)-UFR2709. The open-field test is a widely used and validated method for this purpose.

Materials:

-

(S)-UFR2709-HCl (M.W. 255.74 g/mol )

-

Sterile saline solution (0.9% NaCl)

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Open-field apparatus: A square arena (e.g., 40 x 40 x 30 cm for mice, or larger for rats) made of a non-porous material that is easy to clean. The floor may be divided into quadrants for manual scoring, or the apparatus can be equipped with automated photobeam detectors or a video tracking system.

-

Video camera (if using a video tracking system)

-

Computer with video tracking software (e.g., ANY-maze, EthoVision)

-

70% ethanol solution for cleaning

-

Paper towels

Procedure:

-

Animal Acclimation:

-

House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Allow at least one week for acclimation to the housing facility before any experimental procedures.

-

Handle the animals for a few minutes each day for 3-5 days prior to testing to reduce stress-induced responses.

-

On the day of testing, transport the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation to the new environment.

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of (S)-UFR2709-HCl in sterile saline. The concentration should be calculated based on the desired dose and the average weight of the animals, ensuring a consistent injection volume (e.g., 1 mL/kg). For example, for a 10 mg/kg dose, dissolve 10 mg of (S)-UFR2709-HCl in 1 mL of saline for a 1 mg/mL solution to be administered at 10 mL/kg, or adjust concentration for a lower injection volume.

-

Divide the animals into a control group (saline) and one or more experimental groups ((S)-UFR2709).

-

Weigh each animal immediately before injection to calculate the precise volume to be administered.

-

Administer the saline or (S)-UFR2709 solution via intraperitoneal (i.p.) injection.

-

-

Locomotor Activity Recording:

-

A study by Quiroz et al. (2019) initiated locomotor recording 30 minutes after (S)-UFR2709 administration. This pre-treatment time should be kept consistent across all animals.

-

Gently place the animal in the center of the open-field arena.

-

Start the recording (manual or automated) immediately after placing the animal in the arena.

-

Record the activity for a predetermined duration. A 15-60 minute session is common, often divided into 5-minute intervals for time-course analysis. The Quiroz et al. (2019) study recorded for 30 minutes.

-

At the end of the session, carefully remove the animal from the arena and return it to its home cage.

-

Thoroughly clean the open-field apparatus with 70% ethanol and then water and dry it completely between each animal to eliminate olfactory cues.

-

-

Data Analysis:

-

Horizontal Activity:

-

Total distance traveled (cm or m).

-

Number of line crossings (if using a grid).

-

-

Vertical Activity:

-

Number of rearing events (animal standing on its hind legs).

-

-

Thigmotaxis (Anxiety-like behavior):

-

Time spent in the center versus the periphery of the arena.

-

Number of entries into the center zone.

-

-

Analyze the data using appropriate statistical methods, such as a t-test or ANOVA, to compare the different treatment groups. A two-way ANOVA can be used to analyze the time-course data.

-

Visualizations

Signaling Pathway

Caption: (S)-UFR2709 competitively antagonizes nAChRs on presynaptic dopaminergic neurons, potentially modulating dopamine release and subsequent locomotor activity.

Experimental Workflow

Caption: A stepwise workflow for conducting a locomotor activity study with (S)-UFR2709, from preparation to data analysis.

References

- 1. Interplay of β2* nicotinic receptors and dopamine pathways in the control of spontaneous locomotion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholinergic Modulation of Locomotion and Striatal Dopamine Release Is Mediated by α6α4* Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-UFR2709 in Zebrafish Anxiety Models

For Researchers, Scientists, and Drug Development Professionals

Introduction